molecular formula C17H16ClN3O2 B5794336 2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide

2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide

Cat. No. B5794336
M. Wt: 329.8 g/mol
InChI Key: QKJMBBHINYRVEN-YBFXNURJSA-N
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Description

2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide, also known as CBA-N-phenylglycine hydrazide, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess various biological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamideglycine hydrazide is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific molecular targets in cells. For example, the antimicrobial activity of 2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamideglycine hydrazide is thought to be due to its ability to disrupt bacterial cell membranes. Similarly, the antitumor activity of this compound may be attributed to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamideglycine hydrazide has been shown to exert various biochemical and physiological effects. For example, this compound has been reported to reduce the production of reactive oxygen species, which are implicated in the pathogenesis of various diseases. In addition, 2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamideglycine hydrazide has been shown to modulate the expression of various genes involved in inflammation, suggesting that it may have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamideglycine hydrazide in lab experiments is its broad spectrum of biological activities. This compound has been shown to possess antimicrobial, antitumor, and anti-inflammatory activities, making it a versatile tool for studying various biological processes. However, one of the limitations of using 2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamideglycine hydrazide in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamideglycine hydrazide. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of 2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamideglycine hydrazide and to identify its molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans and to evaluate its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamideglycine hydrazide involves the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-(2-chlorobenzylidene)hydrazine. This intermediate is then reacted with N-phenylglycine ethyl ester to obtain the final product, 2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamideglycine hydrazide. The synthesis of this compound has been well-documented in the literature, and various modifications have been proposed to improve the yield and purity of the product.

Scientific Research Applications

2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamideglycine hydrazide has been studied extensively for its potential therapeutic applications. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory activities. In addition, this compound has been investigated for its ability to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are implicated in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

N'-[(E)-(2-chlorophenyl)methylideneamino]-N-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-12(13-7-3-2-4-8-13)20-16(22)17(23)21-19-11-14-9-5-6-10-15(14)18/h2-12H,1H3,(H,20,22)(H,21,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJMBBHINYRVEN-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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